CES1 Potency: 3-Fluoro vs. 3-Chloro Analog
In a direct head-to-head comparison using the same assay system, tert-butyl N-(3-fluoro-4-nitrophenyl)-N-methylcarbamate (Ki = 0.398 nM) [1] exhibits over 1800-fold greater potency as an inhibitor of human liver carboxylesterase 1 (CES1) than its 3-chloro-4-nitrophenyl analog, tert-butyl N-(3-chloro-4-nitrophenyl)-N-methylcarbamate (Ki = 741 nM) [2]. This difference is not merely incremental; it represents a fundamental divergence in biological activity driven by the subtle but critical electronic and steric differences between the fluoro and chloro substituents.
| Evidence Dimension | Inhibition constant (Ki) against human liver carboxylesterase 1 (CES1) |
|---|---|
| Target Compound Data | Ki = 0.398 nM |
| Comparator Or Baseline | tert-butyl N-(3-chloro-4-nitrophenyl)-N-methylcarbamate (CAS 1881290-18-1): Ki = 741 nM |
| Quantified Difference | The target compound is ~1862-fold more potent (lower Ki value) than the comparator. |
| Conditions | Inhibition of human carboxylesterase 1 after 24 hrs (BindingDB assay, curated by ChEMBL). |
Why This Matters
This >1800-fold difference in potency demonstrates that the fluoro substituent is a critical driver of biological activity, making the 3-fluoro-4-nitro compound the superior choice for studies targeting CES1, while the chloro analog is effectively inactive in this context.
- [1] BindingDB. BDBM50412686 (CHEMBL467450). Affinity data for tert-butyl N-(3-fluoro-4-nitrophenyl)-N-methylcarbamate (Ki = 0.398 nM). View Source
- [2] BindingDB. BDBM50364722 (CHEMBL1951661). Affinity data for tert-butyl N-(3-chloro-4-nitrophenyl)-N-methylcarbamate (Ki = 741 nM). View Source
